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Glucoraphanin (potassium salt)

Cat. No.: B10814264
M. Wt: 476.6 g/mol
InChI Key: XLJHNVPISVILLA-QYSFFVHJSA-N
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Description

Academic Context of Glucosinolates and Glucoraphanin (B191350) (Potassium Salt) in Plant Metabolism

Glucosinolates are a class of nitrogen- and sulfur-containing secondary metabolites predominantly found in plants of the Brassicaceae family, which includes vegetables like broccoli, cabbage, and kale. researchgate.netnih.gov These compounds are chemically stable within intact plant cells. researchgate.net Structurally, glucosinolates are β-D-thioglucoside-N-hydroxysulfates, and they exist naturally often as potassium or sodium salts. frontiersin.org Based on their amino acid precursors, they are categorized into aliphatic, indole (B1671886), and aromatic glucosinolates. mdpi.com

Glucoraphanin is an aliphatic glucosinolate derived from the amino acid methionine. mdpi.com It is notably abundant in cruciferous vegetables, particularly broccoli. frontiersin.orgresearchgate.net Within the plant, glucosinolates are stored in the vacuole, physically separated from the enzyme myrosinase, which is located in the cytoplasm. researchgate.net When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. researchgate.netnih.gov This enzymatic process breaks down glucosinolates into several products, including isothiocyanates, nitriles, and thiocyanates. researchgate.netnih.gov The specific outcome of this hydrolysis is influenced by factors such as pH and the presence of certain proteins. researchgate.net In the case of glucoraphanin, this hydrolysis can yield the potent isothiocyanate sulforaphane (B1684495). frontiersin.orgnih.gov

Significance of Glucoraphanin in Plant Secondary Metabolite Studies

Glucoraphanin holds considerable significance in the study of plant secondary metabolites due to its role as a precursor to bioactive compounds and its function in plant defense. mdpi.comnih.gov The glucosinolate-myrosinase system is a key defense mechanism for plants against herbivores and pathogens. nih.govsemanticscholar.org The hydrolysis products, particularly isothiocyanates like sulforaphane, possess a pungent taste and odor that can deter feeding by insects. nih.gov

The study of glucoraphanin and its metabolic pathway provides insights into how plants respond to environmental stressors. Abiotic factors such as salinity and water availability have been shown to influence the concentration of glucosinolates in plants. actahort.orgmdpi.com For example, mild salt stress has been observed to increase glucoraphanin content in some Brassica species. actahort.orgmdpi.com Research into the genetic and environmental factors that regulate glucoraphanin biosynthesis is crucial for understanding plant defense mechanisms and for the potential agricultural enhancement of this compound in crops. nih.gov The biosynthesis of glucoraphanin is a multi-step process involving the modification of its side chain through enzymatic reactions, including oxygenation. nih.gov

Overview of Current Research Frontiers in Glucoraphanin Studies

Current research on glucoraphanin is multifaceted, exploring its biosynthesis, metabolism, and the factors influencing its conversion to sulforaphane. One area of active investigation is the role of the gut microbiota in metabolizing glucoraphanin. frontiersin.orgnih.gov Since plant myrosinase can be inactivated by cooking or stomach acid, the conversion of glucoraphanin to sulforaphane in humans can be carried out by the enzymatic activity of intestinal bacteria. frontiersin.orgnih.govmdpi.com The efficiency of this conversion can vary significantly among individuals, which is a key focus of ongoing studies. nih.gov

Another frontier is the exploration of how to maximize the bioavailability of sulforaphane from glucoraphanin-rich foods. This includes investigating the effects of different food preparation methods on myrosinase activity and the subsequent formation of sulforaphane versus other hydrolysis products like sulforaphane nitrile, which is significantly less potent. mdpi.comnih.gov For instance, steaming has been found to be less detrimental to sulforaphane content compared to boiling. mdpi.com

Furthermore, advanced analytical techniques are being developed for the precise quantification of glucoraphanin and its metabolites in both plant materials and biological samples. acs.orgrsc.org Methods like high-performance liquid chromatography (HPLC) and mass spectrometry are crucial for understanding the pharmacokinetics and metabolic fate of these compounds. acs.orggoogle.com There is also growing interest in the metabolic engineering of plants and microorganisms to enhance the production of glucoraphanin and its conversion to sulforaphane. frontiersin.orgnih.gov

Interactive Data Table: Glucoraphanin Content in Different Brassica Vegetables

VegetablePartGlucoraphanin Content (mg/100g)Reference
BroccoliFlorets89 researchgate.net
BroccoliSeeds1330 researchgate.net
Brussels Sprouts3 researchgate.net

Interactive Data Table: Sulforaphane Concentration in Different Cabbages

Cabbage TypeSulforaphane Content (µg/g bs)Reference
Red Cabbage101.99 google.com
Green Cabbage7.58 google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23KNO10S3+ B10814264 Glucoraphanin (potassium salt)

Properties

Molecular Formula

C12H23KNO10S3+

Molecular Weight

476.6 g/mol

IUPAC Name

potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate

InChI

InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1

InChI Key

XLJHNVPISVILLA-QYSFFVHJSA-N

Isomeric SMILES

CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

Biosynthesis of Glucoraphanin

Elucidation of the Glucoraphanin (B191350) Biosynthetic Pathway

Aliphatic glucosinolates, the class to which glucoraphanin belongs, are derived from proteinogenic amino acids, with methionine being the primary precursor. encyclopedia.pubprepp.inadda247.com In plants like Arabidopsis thaliana, methionine undergoes a series of enzymatic reactions to extend its carbon chain before being converted into the final glucosinolate product. oup.comprepp.in This initial phase is critical as the length of the amino acid side chain is a key determinant of the final glucosinolate structure. oup.com For glucoraphanin, the methionine side chain is extended by two methylene (B1212753) groups. researchgate.net

The chain elongation of methionine is an iterative, three-step process that parallels the late steps of leucine (B10760876) biosynthesis. oup.comnih.gov For each cycle of elongation, a single methylene group is added to the amino acid's side chain. nih.govlupinepublishers.com Glucoraphanin synthesis requires two consecutive cycles of this chain elongation process, converting methionine into the key intermediate, dihomomethionine (B12077338) (DHM). escholarship.orgfrontiersin.orgresearchgate.net This process involves the conversion of methionine to its corresponding 2-oxo acid, followed by condensation with acetyl-CoA, isomerization, and finally, oxidative decarboxylation. nih.govnih.govoup.com The resulting elongated 2-oxo acid can then be transaminated to form DHM. escholarship.org

Table 1: Key Enzymes in the Methionine Chain Elongation Pathway for Glucoraphanin Biosynthesis

EnzymeAbbreviationFunctionLocation
Branched-Chain Aminotransferase 4BCAT4Catalyzes the initial transamination/deamination of methionine to its corresponding α-keto acid. escholarship.orgfrontiersin.orgencyclopedia.pubCytosol
Methylthioalkylmalate SynthaseMAMCatalyzes the condensation of the α-keto acid with acetyl-CoA, a committed step in the cycle. oup.comfrontiersin.orgoup.comChloroplast
Isopropylmalate IsomeraseIPMICatalyzes the isomerization of the 2-malate derivative to a 3-malate derivative. escholarship.orgfrontiersin.orgencyclopedia.pubChloroplast
Isopropylmalate DehydrogenaseIPMDHCatalyzes the oxidative decarboxylation of the 3-malate derivative to an elongated 2-oxo acid. escholarship.orgfrontiersin.orgencyclopedia.pubChloroplast
Branched-Chain Aminotransferase 3BCAT3Catalyzes the transamination of the elongated α-keto acid to form dihomomethionine. escholarship.orgencyclopedia.pubChloroplast

The first step in the methionine chain elongation pathway is the deamination of methionine to form its corresponding α-keto acid, 4-methylthio-2-oxobutanoate (B1231810) (MTOB). escholarship.orgencyclopedia.pub This reaction is catalyzed by the cytosolic enzyme Branched-Chain Aminotransferase 4 (BCAT4). mdpi.comfrontiersin.orgencyclopedia.pub BCAT4 is crucial for initiating the entire process, preparing the methionine-derived substrate for entry into the chloroplast where the subsequent elongation steps occur. frontiersin.orgencyclopedia.pub

Once the α-keto acid is transported into the chloroplast, it undergoes a condensation reaction with acetyl-CoA. escholarship.orgencyclopedia.pub This critical step is catalyzed by Methylthioalkylmalate Synthase (MAM), an enzyme that evolved from isopropylmalate synthase (IPMS) found in leucine biosynthesis. oup.comresearchgate.net The MAM enzyme is considered a key gatekeeper in the pathway, as its substrate specificity and the number of condensation reactions it catalyzes determine the final length of the aliphatic side chain. oup.comoup.comresearchgate.net For glucoraphanin, the MAM1 isozyme catalyzes two successive condensation reactions. mdpi.comfrontiersin.org

Following the condensation step, the resulting 2-methylthioalkylmalate intermediate undergoes isomerization, a reaction catalyzed by Isopropylmalate Isomerase (IPMI). frontiersin.orgencyclopedia.puboup.com This is followed by an oxidative decarboxylation step, carried out by Isopropylmalate Dehydrogenase (IPMDH). frontiersin.orgencyclopedia.publupinepublishers.com The net result of this three-step cycle—condensation, isomerization, and oxidative decarboxylation—is the addition of one methylene group to the side chain, yielding an elongated 2-oxo acid. frontiersin.orgnih.gov After two full cycles, 6-methylthio-2-oxohexanoic acid is produced, which is then transaminated to form dihomomethionine. escholarship.org

After its synthesis in the chloroplast, dihomomethionine is transported back to the cytosol to be converted into the core glucosinolate structure. escholarship.orgfrontiersin.org This conversion is a shared pathway for all aliphatic, aromatic, and indole (B1671886) glucosinolates. encyclopedia.pubmdpi.com The process begins with the conversion of the amino acid (DHM) into an aldoxime by a cytochrome P450 enzyme of the CYP79 family, specifically CYP79F1 for elongated methionine derivatives. mdpi.comencyclopedia.pubmdpi.com The aldoxime is then further metabolized in a series of reactions involving other enzymes, including:

Cytochrome P450s of the CYP83 family (e.g., CYP83A1) , which oxidize the aldoxime. sci-hub.seunirioja.es

A C-S lyase (SUR1) , which cleaves the S-alkyl-thiohydroximate intermediate. revista-agroproductividad.org

UDP-glucose:thiohydroximate S-glucosyltransferases (UGTs) , which add the glucose moiety. revista-agroproductividad.org

PAPS-dependent sulfotransferases (SOTs) , which catalyze the final sulfation step to form the complete core glucosinolate. encyclopedia.pubrevista-agroproductividad.org

For glucoraphanin, this process results in the formation of glucoerucin (B1204559) (4-methylthiobutyl glucosinolate). escholarship.orgfrontiersin.org This molecule then undergoes a final secondary modification, an S-oxygenation step, to become 4-methylsulfinylbutyl glucosinolate, the compound known as glucoraphanin. escholarship.orgfrontiersin.orgresearchgate.net

Involvement of Methylthioalkylmalate Synthase (MAM)

Subcellular Localization of Biosynthetic Enzymes

The biosynthetic pathway of glucoraphanin is a model of metabolic channeling, with enzymatic reactions partitioned across different subcellular compartments to ensure efficiency and regulation. This compartmentalization involves the chloroplast, the cytoplasm (cytosol), and the vacuole.

The initial phase, methionine chain elongation, begins in the cytosol with a deamination step catalyzed by the enzyme branched-chain aminotransferase 4 (BCAT4). The resulting α-keto acid is then transported into the chloroplast. Inside the chloroplast, a series of reactions including condensation with acetyl-CoA, isomerization, and oxidative decarboxylation extends the amino acid side chain. researchgate.net Enzymes such as methylthioalkylmalate synthase (MAM) are localized in the chloroplast stroma to facilitate this elongation. researchgate.netgoogle.com

Following chain elongation, the resulting amino acid, dihomomethionine, is exported back to the cytosol. Here, the core glucosinolate structure is synthesized by enzymes largely associated with the endoplasmic reticulum. researchgate.net The final steps of secondary modification, which convert the precursor 4-methylthiobutyl glucosinolate into glucoraphanin via S-oxygenation, also occur in the cytoplasm. researchgate.net Ultimately, the synthesized glucoraphanin is transported into the vacuole for storage, which serves to sequester it from the myrosinase enzymes located in separate cellular compartments (idioblastic myrosin cells or the vacuole of other cells) until tissue damage occurs. plos.org This separation is critical to prevent premature hydrolysis. plos.orgfrontiersin.org

Table 1: Subcellular Compartmentalization of Glucoraphanin Biosynthesis

Biosynthetic StageKey Enzymes/IntermediatesSubcellular LocationReference(s)
Amino Acid Chain Elongation
Initial DeaminationBranched-chain aminotransferase (BCAT4)Cytosol researchgate.net
Chain Elongation CyclesMethylthioalkylmalate synthase (MAM)Chloroplast researchgate.netgoogle.com
Core Structure Formation Dihomomethionine, CYP79s, CYP83sCytosol / Endoplasmic Reticulum researchgate.net
Secondary Side-Chain Modification Flavin-monooxygenases (FMOs)Cytoplasm researchgate.net
Storage GlucoraphaninVacuole plos.org

Genetic and Molecular Regulation of Glucoraphanin Biosynthesis

The synthesis and accumulation of glucoraphanin are governed by a complex network of genes and regulatory factors. This network controls the expression of biosynthetic enzymes and is responsive to both developmental cues and environmental signals.

Identification and Functional Characterization of Biosynthetic Genes (e.g., AOP3, MYR, TGG1, TGG2)

Several key genes have been identified that significantly influence the final concentration of glucoraphanin in the plant, not by synthesizing it, but by converting it to other compounds or degrading it.

AOP3 (2-oxoglutarate-dependent dioxygenase): The AOP3 gene encodes an enzyme that catalyzes the conversion of glucoraphanin into hydroxyalkyl glucosinolates. mdpi.comfrontiersin.org Its expression is therefore inversely related to glucoraphanin accumulation. In some Brassica species, the absence or low functionality of AOP3 is a key reason for high glucoraphanin content. elifesciences.org Studies have shown that during periods of high glucoraphanin accumulation in broccoli seedlings, the expression of AOP3 is significantly decreased. researchgate.netnih.gov

MYR (Myrosinase), TGG1, and TGG2: Myrosinase (encoded by genes such as TGG1 and TGG2) is the enzyme responsible for the hydrolysis of glucosinolates upon tissue damage. mdpi.com It breaks down glucoraphanin to form the bioactive isothiocyanate, sulforaphane (B1684495). researchgate.net Like AOP3, the activity of myrosinase is a critical determinant of the amount of intact glucoraphanin present in the tissue. In intact cells, myrosinase is physically separated from glucoraphanin. frontiersin.org Research has demonstrated that to achieve higher accumulation of glucoraphanin, the expression of myrosinase genes like TGG1 and TGG2 is often downregulated. mdpi.com In Arabidopsis, TGG1 and TGG2 have been shown to have redundant functions in glucosinolate breakdown and defense against insects. elifesciences.orgscu.edu.au

Table 2: Key Genes Modulating Glucoraphanin Levels

GeneEncoded Protein/FunctionEffect on Glucoraphanin LevelReference(s)
AOP3 2-oxoglutarate-dependent dioxygenaseDecreases (converts to other GSLs) mdpi.comfrontiersin.org
MYR/TGG1/TGG2 Myrosinase (thioglucoside glucohydrolase)Decreases (hydrolyzes to sulforaphane) mdpi.comelifesciences.orgresearchgate.netscu.edu.au

Transcriptomic and Proteomic Analyses of Regulatory Networks

Transcriptomic and proteomic studies have provided a systems-level view of the regulatory networks controlling glucoraphanin biosynthesis. These analyses reveal that the expression of biosynthetic genes is coordinated by a hierarchy of transcription factors and is integrated with primary metabolic pathways, particularly sulfur and amino acid metabolism. nih.govrsc.org

RNA-sequencing and protein profiling have identified a number of differentially expressed genes (DEGs) and differentially abundant proteins (DAPs) under conditions that alter glucoraphanin content. mdpi.com A key transcription factor identified in this regulation is MYB28 . MYB28 specifically regulates the genes involved in the biosynthesis of methionine-derived aliphatic glucosinolates, including glucoraphanin. rsc.orgbiorxiv.org Introgression of a functional MYB28 gene into broccoli has been shown to enhance the expression of biosynthetic genes and increase glucoraphanin levels. biorxiv.org

Conjoint transcriptomic and proteomic analyses have shown that pathways related to amino acid biosynthesis, glutathione (B108866) metabolism, and sulfur metabolism are significantly enriched when glucoraphanin synthesis is modulated. nih.govmdpi.com For instance, applying exogenous sulfur upregulates the mRNA expression of key synthesis genes (CYP families, UGT) and various transcription factors (MYB, WRKY), leading to higher glucosinolate accumulation. nih.gov Similarly, treatment with melatonin (B1676174) has been found to affect thousands of genes and hundreds of proteins, with enrichment in pathways like "glutathione metabolism," ultimately promoting glucoraphanin biosynthesis. mdpi.com These comprehensive analyses highlight that glucoraphanin production is not a standalone pathway but is deeply integrated with the plant's primary metabolic and signaling networks. nih.gov

Influence of Environmental Factors on Biosynthetic Gene Expression

The expression of glucoraphanin biosynthetic genes is highly plastic and responsive to various environmental stimuli, which allows the plant to adjust its chemical defenses. Key influencing factors include light, temperature, and nutrient availability.

Light: Both light intensity and quality affect glucoraphanin levels by modulating gene expression. researchgate.net Exposure to light, particularly specific wavelengths from light-emitting diodes (LEDs), can induce the expression of aliphatic glucosinolate biosynthetic genes like CYP79F1, CYP83A1, and UGT74B1. nih.govresearchgate.net For example, blue and yellow LED lights have been shown to upregulate these genes, leading to an accumulation of glucoraphanin in broccoli sprouts. researchgate.net

Temperature: Temperature can significantly alter glucosinolate profiles. Higher temperatures have been associated with reduced accumulation of glucoraphanin, suggesting a downregulation of the biosynthetic pathway under heat stress. biorxiv.org

Sulfur Availability: As sulfur is a key component of glucosinolates, its availability in the soil is crucial. Sulfur deficiency can sharply reduce the levels of aliphatic glucosinolates. nih.gov Transcriptomic analyses confirm that sulfur treatment positively correlates with the upregulation of genes involved in both sulfur transport and glucosinolate synthesis, as well as the transcription factors that regulate them. nih.gov

Other Factors: The application of certain compounds, such as melatonin or mineral ions like zinc, can also induce the expression of biosynthetic genes, including MYB28 and AOP2, thereby influencing the final glucoraphanin content. nih.govrsc.org

Glucoraphanin Metabolism and Degradation

Enzymatic Hydrolysis of Glucoraphanin (B191350) by Myrosinase

The primary pathway for glucoraphanin breakdown is through enzymatic hydrolysis catalyzed by myrosinase. frontiersin.orgfrontiersin.orgresearchgate.netsemanticscholar.org This process is initiated when plant tissues are damaged, allowing the enzyme to come into contact with its substrate, glucoraphanin. researchgate.netplos.orgwikipedia.org

Myrosinase (β-thioglucosidase) Activity and Specificity

Myrosinase, officially known as thioglucoside glucohydrolase (E.C. 3.2.1.147), is the key enzyme responsible for hydrolyzing glucosinolates like glucoraphanin. frontiersin.orgplos.org It is present in all plants that contain glucosinolates. google.com Myrosinase activity is typically measured by monitoring the rate of disappearance of a glucosinolate substrate, such as sinigrin (B192396), or the formation of hydrolysis products. nih.gov Studies on broccoli have indicated that myrosinase does not show selectivity between sinigrin and the endogenous glucoraphanin, suggesting a broad substrate specificity. nih.gov The enzyme breaks the β-thioglucoside bond in the glucosinolate molecule. google.com Myrosinases derived from different plant sources, and even from different parts of the same plant, can exhibit varying catalytic properties. mdpi.com For instance, a novel myrosinase from the marine bacterium Shewanella baltica Myr-37 has demonstrated activity against glucoraphanin. mdpi.com

Kinetic Studies of Hydrolysis and Factors Influencing Reaction Rate (e.g., pH, Temperature)

The rate of glucoraphanin hydrolysis by myrosinase is significantly influenced by environmental conditions such as pH and temperature. researchgate.netrsc.org Plant myrosinase generally exhibits optimal activity in a pH range of 5 to 9. frontiersin.org At lower pH values, its activity is diminished or completely inhibited. frontiersin.orgnih.gov For example, the formation of sulforaphane (B1684495) is enhanced at a pH between 5 and 7, while more acidic conditions (pH < 3) favor the production of sulforaphane nitrile. nih.gov

Temperature also plays a crucial role. Myrosinase is active within a temperature range of 20–70 °C. rsc.org However, high temperatures, such as those used in boiling, can lead to a significant loss of myrosinase activity, thereby reducing the formation of isothiocyanates. frontiersin.orgfrontiersin.org Conversely, mild heating (around 60°C for a short duration) can be advantageous as it can selectively inactivate heat-labile specifier proteins that divert the reaction away from sulforaphane production, while retaining myrosinase activity. rsc.org

The table below summarizes the optimal conditions for myrosinase activity from different sources:

Myrosinase SourceOptimal pHOptimal TemperatureReference
Plant Myrosinase (general)5-920-70 °C frontiersin.orgrsc.org
Shewanella baltica Myr-378.050 °C mdpi.com
R. inusitata Rmyr7.040 °C mdpi.com
Leclercia adecarboxylata LAM3425/LAM06416.625 °C mdpi.com

Formation of Isothiocyanates (e.g., Sulforaphane) as Primary Hydrolysis Products

Upon hydrolysis by myrosinase, glucoraphanin releases a glucose molecule and an unstable aglycone intermediate. researchgate.netfrontiersin.org This aglycone then undergoes a non-enzymatic, spontaneous rearrangement, known as the Lossen rearrangement, to form the isothiocyanate sulforaphane. researchgate.netrsc.org Sulforaphane is a highly reactive organosulfur compound and is considered the primary and most studied bioactive product of glucoraphanin hydrolysis. researchgate.netsemanticscholar.orgplos.orgwikipedia.orgdpi.qld.gov.au The conversion of glucoraphanin to sulforaphane is a rapid process following the enzymatic breakdown. plos.org

Formation of Alternative Degradation Products: Nitriles, Epithionitriles, and Thiocyanates

In addition to sulforaphane, the hydrolysis of glucoraphanin can lead to the formation of several alternative degradation products, including sulforaphane nitrile, epithionitriles, and thiocyanates. frontiersin.orgnih.govrsc.orgcabidigitallibrary.orgresearchgate.net The formation of these alternative products is influenced by the reaction conditions and the presence of certain specifier proteins. frontiersin.orgdpi.qld.gov.aunih.govnih.gov Sulforaphane nitrile is a significant alternative product formed from glucoraphanin. dpi.qld.gov.auacs.org Other related compounds that can be formed include glucoerucin (B1204559), erucin, and erucin-nitrile, which can be interconverted with glucoraphanin and its direct derivatives. frontiersin.orgfrontiersin.org The formation of these various products highlights the complexity of the glucosinolate-myrosinase system. dpi.qld.gov.au

Role of Specifier Proteins (e.g., Epithiospecifier Protein (ESP), Nitrile-Specifier Protein (NSP), Thiocyanate-Forming Protein (TFP))

The direction of glucoraphanin hydrolysis is not solely determined by myrosinase but is also modulated by specifier proteins. rsc.orgdpi.qld.gov.aunih.gov These non-catalytic cofactors can redirect the breakdown of the aglycone intermediate towards the formation of nitriles and other compounds instead of isothiocyanates. dpi.qld.gov.aunih.gov

Epithiospecifier Protein (ESP): ESP promotes the formation of epithionitriles from terminal alkenyl glucosinolates and simple nitriles from other glucosinolates, such as the formation of sulforaphane nitrile from glucoraphanin. rsc.orgdpi.qld.gov.auresearchgate.netacs.org ESP activity is negatively correlated with the formation of sulforaphane. acs.orgnih.gov The activity of ESP is dependent on the presence of ferrous ions (Fe²⁺). frontiersin.orgrsc.org

Nitrile-Specifier Protein (NSP): NSP also directs the hydrolysis towards the formation of simple nitriles. rsc.orgnih.govmdpi.com The action of NSP is favored under acidic conditions (pH 2-5). rsc.orgmdpi.com

Thiocyanate-Forming Protein (TFP): Under basic conditions, TFP can facilitate the formation of thiocyanates. rsc.orgnih.gov

The ratio of myrosinase activity to specifier protein activity is a crucial determinant of the final product profile. dpi.qld.gov.au

Glucoraphanin Biotransformation by Microbial Systems

In the absence of active plant myrosinase, which can be inactivated by cooking, the gut microbiota plays a significant role in the biotransformation of glucoraphanin. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netfoundmyfitness.comclinicaltrials.govfrontiersin.orgresearchgate.net Human gut bacteria possess myrosinase-like activity and can hydrolyze glucoraphanin to sulforaphane and other metabolites. researchgate.netfoundmyfitness.comclinicaltrials.govfrontiersin.org

The conversion of glucoraphanin by gut microbiota is highly variable among individuals, with conversion rates reported to range from 1% to 40%. foundmyfitness.com This variability is attributed to interindividual differences in the composition and metabolic activity of the gut microbiota. frontiersin.orgfrontiersin.org Several bacterial genera, including Lactococcus, Bifidobacterium, Lactobacillus, Bacteroides, Pseudomonas, Staphylococcus, Enterococcus, and Streptomyces, have been identified as potentially exhibiting myrosinase-like activity. frontiersin.org

Microbial metabolism can lead to a range of products, including sulforaphane, sulforaphane-nitrile, glucoerucin, erucin, and erucin-nitrile. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov Studies have shown that even when plant myrosinase is inactivated, consumption of glucoraphanin-rich foods can lead to the presence of sulforaphane and its metabolites in the body, confirming the contribution of the gut microbiome to its conversion. frontiersin.orgmdpi.com Lactic acid bacteria (LAB) fermentation has also been investigated as a method to enhance the bioconversion of glucoraphanin to sulforaphane in food products. researchgate.netdoaj.org

Identification and Characterization of Microbial Myrosinases

While plant-based myrosinase is a key enzyme in the hydrolysis of glucoraphanin, a growing body of research has identified and characterized myrosinases from various microbial sources. These microbial enzymes, also known as β-thioglucoside glucohydrolases, play a crucial role in the metabolism of glucosinolates, particularly in the human gut where plant myrosinase may be inactivated by cooking. cambridge.orgresearchgate.net

Microorganisms capable of producing myrosinase have been isolated from diverse environments, including the human intestine, soil, and marine mud. nih.govmdpi.com The first bacterial myrosinase to be identified was from Enterobacter cloacae, though its molecular weight was found to be smaller than that of plant-derived myrosinase. nih.gov Another significant discovery was the isolation of Bacteroides thetaiotaomicron from the human colon, which demonstrated the ability to convert glucosinolates into isothiocyanates. nih.gov

Subsequent research has led to the identification of myrosinase activity in a range of other bacteria. For instance, Leclercia adecarboxylata and Citrobacter Wye1 have been isolated from soil and shown to synthesize myrosinase. nih.gov The myrosinase from Rahnella inusitata has been successfully expressed in E. coli, demonstrating high catalytic efficiency for glucoraphanin hydrolysis. nih.govmdpi.com Marine environments have also proven to be a source of novel myrosinases. A notable example is the myrosinase (Smyr37) from Shewanella baltica Myr-37, a bacterium isolated from marine mud. mdpi.comresearchgate.net This enzyme exhibits high activity and can efficiently convert glucoraphanin to sulforaphane. mdpi.comresearchgate.net More recently, a cold-active myrosinase was identified from the marine bacterium Pseudomonas oleovorans SuMy07. nih.gov

The characteristics of these microbial myrosinases can vary significantly in terms of molecular weight, optimal pH, and temperature for activity. For example, the myrosinase from Rahnella inusitata has a molecular weight of 69 kDa and optimal activity at 40°C and pH 7.0. mdpi.com In contrast, the myrosinase from Shewanella baltica Myr-37 has a molecular weight of 100 kDa with optimal activity at 50°C and pH 8.0. mdpi.comresearchgate.net The enzyme from Lactiplantibacillus plantarum ZUST49, with a size of 460 amino acids, shows optimal activity at 50°C and pH 7.0. acs.org

MicroorganismSourceMolecular Weight (kDa)Optimal Temperature (°C)Optimal pH
Enterobacter cloacaeHuman IntestineSmaller than plant myrosinase--
Rahnella inusitata-69407.0
Shewanella baltica Myr-37Marine Mud100508.0
Pseudomonas oleovorans SuMy07Marine Environment-25-
Lactiplantibacillus plantarum ZUST49-460 amino acids507.0

Specific Microbial Genera and Species Exhibiting Glucoraphanin Hydrolytic Activity

Several microbial genera and specific species have been identified as possessing the ability to hydrolyze glucoraphanin. The human gut microbiota, in particular, harbors a diverse community of bacteria capable of this transformation, which is significant for individuals consuming cooked cruciferous vegetables where plant myrosinase is inactive. cambridge.org

Key genera associated with myrosinase-like activity include Bacteroides, Lactobacillus, Bifidobacterium, and Enterococcus. frontiersin.orgnih.govbiorxiv.org Studies have identified 309 bacterial sequence variants linked to myrosinase-like enzymatic activity, representing genera such as Lactococcus, Pseudomonas, Staphylococcus, and Streptomyces in addition to the aforementioned ones. frontiersin.orgnih.govbiorxiv.org

Specific species with demonstrated glucoraphanin hydrolytic capabilities include:

Bacteroides thetaiotaomicron : This prominent human colon-derived bacterium has been shown to convert glucosinolates into isothiocyanates. cambridge.orgnih.gov Its role in glucoraphanin metabolism and providing protection against colitis in mice has been highlighted. biorxiv.org

Enterococcus species : Enterococcus faecalis and Enterococcus faecium are among the gut bacteria confirmed to metabolize glucosinolates in vitro. cambridge.org Research has also pointed to Enterococcus gallinarum HG001, isolated from mice intestines, as a myrosinase-synthesizing bacterium. nih.gov

Lactobacillus species : Various Lactobacillus species have been investigated for their glucosinolate-degrading potential. nih.gov Lactobacillus agilis is one such species identified in early in vitro studies. cambridge.org More recent research has characterized the myrosinase from Lactiplantibacillus plantarum ZUST49, which effectively degrades glucoraphanin. acs.org

Bifidobacterium species : Certain Bifidobacterium species are capable of metabolizing glucosinolates. cambridge.org Studies have shown that strains like Bifidobacterium pseudocatenulatum, Bifidobacterium adolescentis, and Bifidobacterium longum can metabolize different types of glucosinolates. d-nb.info

Other identified species include Escherichia coli HG002, which can synthesize myrosinase, and various soil and marine bacteria like Leclercia adecarboxylata, Citrobacter Wye1, Shewanella baltica Myr-37, and Pseudomonas oleovorans SuMy07. nih.govmdpi.comnih.gov

Comparative Analysis of Microbial Versus Plant Myrosinase Activity on Glucoraphanin

The activity of microbial myrosinases in hydrolyzing glucoraphanin can differ significantly from that of plant myrosinases, impacting the bioavailability of the resulting breakdown products. Plant myrosinase, when active, can lead to a substantial release of isothiocyanates in the body. cambridge.org However, when cruciferous vegetables are cooked, this enzyme is often denatured and inactivated. cambridge.orgmdpi.com In such cases, the myrosinase-like activity of the gut microbiota becomes the primary mechanism for glucoraphanin hydrolysis. cambridge.org

Furthermore, the products of hydrolysis can differ. While plant myrosinase primarily converts glucoraphanin to sulforaphane, some microbial pathways may lead to the formation of other compounds. For instance, some Lactobacilli have been found to produce the corresponding nitrile as the major metabolic product from glucoraphanin. d-nb.info The composition and metabolic activity of an individual's gut microbiota can greatly influence the extent and nature of glucoraphanin metabolism. frontiersin.org Studies in gnotobiotic rats have shown that the presence of a human microflora can, in some instances, reduce the proportion of isothiocyanates available for intestinal absorption compared to when only plant myrosinase is active. cambridge.org

Stability of Glucoraphanin in Different Matrices and Conditions

Impact of Post-Harvest Storage and Processing (e.g., Freezing, Thawing)

Post-harvest handling and storage significantly influence the stability of glucoraphanin in brassica vegetables. The concentration of glucoraphanin can decrease during storage. For example, in broccoli stored in open-air boxes for three days or in plastic bags for seven days, the glucoraphanin concentration was observed to decrease by approximately 55%. mdpi.comnih.gov However, storage under modified atmosphere packaging (MAP) conditions has been shown to better preserve glucoraphanin levels compared to storage in air. fstjournal.com.br

Freezing is a common method for preserving vegetables and can be effective in maintaining glucoraphanin content. sci-hub.se However, the thawing process can lead to significant losses. mdpi.com Thawing causes the breakdown of plant tissue, which can bring glucoraphanin into contact with any residual myrosinase, leading to its degradation. mdpi.comsci-hub.se Defrosting methods have a considerable impact, with water defrosting causing a more substantial loss of glucosinolates compared to air or refrigerator defrosting, likely due to leaching. nih.gov To mitigate these losses, a quick blanching step before freezing to inactivate myrosinase is often recommended. mdpi.com

ConditionEffect on GlucoraphaninReference
Storage in open-air boxes (3 days)~55% decrease mdpi.comnih.gov
Storage in plastic bags (7 days)~56% decrease nih.gov
Modified Atmosphere PackagingIncreased retention compared to air storage fstjournal.com.br
FreezingCan avoid losses sci-hub.se
ThawingCan facilitate degradation mdpi.comsci-hub.se
Water DefrostingSignificant loss nih.gov

Influence of Thermal Treatments (e.g., Boiling, Steaming, Microwaving) on Glucoraphanin Retention

Thermal processing methods have a profound effect on the retention of glucoraphanin in vegetables. The extent of degradation is dependent on the cooking method, duration, and temperature.

Boiling generally results in the most significant loss of glucoraphanin. sci-hub.semdpi.com This is attributed to two main factors: thermal degradation and leaching of the water-soluble glucoraphanin into the cooking water. sci-hub.senih.gov Boiling broccoli for as little as five minutes can lead to a substantial reduction in glucosinolate content, with some studies reporting losses of up to 57% after 10 minutes. mdpi.com

Steaming is considered a better method for retaining glucoraphanin compared to boiling. mdpi.comnih.gov Short-duration steaming can even promote the biotransformation of glucoraphanin to sulforaphane by inactivating enzymes that lead to the formation of less desirable byproducts while preserving some myrosinase activity. sci-hub.seresearchgate.net However, prolonged steaming will also lead to losses. One study found that steaming broccoli for 1-3 minutes resulted in higher sulforaphane yield and lower nitrile formation. researchgate.net

Microwaving can have variable effects on glucoraphanin content. Short-time microwaving may increase the extractability of glucoraphanin and promote its conversion to sulforaphane. sci-hub.seresearchgate.net However, longer microwave times can lead to degradation. sci-hub.senih.gov The power setting of the microwave also plays a role, with high-power microwaving for a short duration potentially producing more sulforaphane than low-power treatment at the same temperature. researchgate.net One study reported a 62% loss of glucoraphanin in microwaved broccoli. nih.gov

Cooking MethodEffect on Glucoraphanin RetentionKey FindingsReference
BoilingHigh lossLosses up to 57% after 10 minutes due to leaching and thermal degradation. mdpi.comsci-hub.se
SteamingBetter retention than boilingShort steaming (1-3 min) can enhance sulforaphane formation. Lowest loss of total glucosinolates. sci-hub.senih.govresearchgate.net
MicrowavingVariableShort duration can increase sulforaphane, while longer times cause degradation. One study showed a 62% loss. sci-hub.senih.govresearchgate.net

Effect of Plant Matrix Composition and Concentration on Glucoraphanin Stability

The stability of glucoraphanin during thermal processing is not solely dependent on temperature and time but is also significantly influenced by the composition and concentration of the plant matrix in which it is present. researchgate.netresearchgate.net Different vegetable matrices can affect the rate of thermal degradation of glucosinolates. nih.gov

Studies have shown that the thermal stability of glucosinolates is strongly influenced by both the type of vegetable and the concentration of the plant matrix in a broth. researchgate.netresearchgate.net For instance, when broccoli is heated in combination with other ingredients like potato, onion, corn starch, or lentil protein, the thermal degradation of glucosinolates can be altered. researchgate.net Interestingly, heating broccoli with onions has been found to significantly increase the stability of glucoraphanin. researchgate.net The higher the proportion of onion in a broccoli-onion mixture, the lower the degradation of glucoraphanin, with a substantial amount remaining even after an hour of heating. researchgate.net

The concentration of the vegetable matrix in a broth also plays a crucial role. In more concentrated vegetable broths, the thermal stability of glucosinolates can be higher. researchgate.net This suggests that components within the plant matrix can have a protective effect on glucoraphanin during heating. The redox status of the matrix has also been identified as an influential factor. researchgate.net

Analytical Methodologies for Glucoraphanin Research

Extraction and Isolation Techniques

The initial and critical step in glucoraphanin (B191350) research is its effective extraction and isolation from plant matrices, most notably broccoli seeds, which are a rich source. nih.gov The complexity of the plant's chemical composition, which includes other glucosinolates and phenolic compounds, necessitates multi-step purification processes. usda.gov

Solvent Extraction Protocols (e.g., Aqueous Organic Solvents, Hot Water)

The extraction of glucoraphanin typically begins with the use of solvents to draw the compound out from the plant material. Common protocols involve aqueous organic solvents and hot water.

Heated water or mixtures of methanol (B129727) and water are preferred and simple choices for solvent extraction. researchgate.net For instance, boiling broccoli seeds in deionized water for a short period (e.g., five minutes) followed by homogenization is an effective initial extraction step. waters.com Another approach involves using 70% methanol and heating the mixture at 70°C. mdpi.com The use of hot water or aqueous alcohol solutions also serves the crucial purpose of deactivating myrosinase, the enzyme that would otherwise hydrolyze glucoraphanin. researchgate.netnih.gov Ethanol-water systems are also utilized, and while they can recover glucoraphanin, they may also co-extract other compounds like phenols. mdpi.commdpi.com The choice of solvent and extraction conditions, such as temperature and time, significantly impacts the yield and purity of the initial extract. For example, studies have shown that the percentage of ethanol (B145695) in an ethanol-water mixture is a critical factor affecting glucoraphanin extraction. mdpi.com

A variety of solvents and conditions have been explored to optimize glucoraphanin extraction, as detailed in the table below.

Table 1: Examples of Solvent Extraction Protocols for Glucoraphanin

Plant SourceSolvent SystemTemperatureDurationReference
Broccoli SeedsDeionized WaterBoiling (100°C)5 minutes waters.com
Broccoli Powder70% Methanol70°C30 minutes mdpi.com
Broccoli Sprouts50% Ethanol/Water (v/v)40°CNot specified mdpi.com
Cauliflower SeedsWater100°C30 minutes google.com
Broccoli Stems and Leaves80% Methanol90°C25 minutes google.com

Solid-Phase Extraction (SPE) for Glucosinolate Enrichment and Cleanup

Following the initial solvent extraction, the crude extract contains a mixture of compounds. Solid-phase extraction (SPE) is a critical cleanup step used to enrich the glucosinolate fraction and remove impurities. acs.orgacs.org This technique separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.

For glucosinolate purification, anion exchange resins are commonly employed. google.comnih.gov For example, a strong anion exchange (SAX) cartridge can be used to bind glucosinolates, which can then be selectively eluted. nih.govunimib.it Another approach utilizes a weak anion exchange SPE cartridge with a dimethylaminopropyl (DEA)-based sorbent as an alternative to traditional ion-exchange columns. mdpi.comnih.gov The process generally involves conditioning the SPE cartridge, loading the crude extract, washing away impurities, and finally eluting the purified glucosinolates. mdpi.comnih.govunimib.it

Chromatographic Purification Methods

For obtaining high-purity glucoraphanin, particularly for use as a standard or in biological studies, chromatographic techniques are indispensable. usda.gov These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Reverse-phase HPLC is a common mode used for glucoraphanin purification. nih.govusda.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a semi-preparative reversed-phase C18 column can be used with a mobile phase of 10% methanol and 90% water containing 1% acetic acid. usda.gov Another method employs a C18 column with an isocratic mobile phase of 1% v/v acetonitrile (B52724)/water, both containing 0.1% v/v formic acid. acs.org The selection of the column, mobile phase composition, and flow rate are all critical parameters that are optimized to achieve the best separation. usda.govacs.org

A specific patent describes a method using a preparative or semi-preparative column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, to achieve a purity of over 95%. google.comgoogle.com

Hydrophilic-Interaction Chromatography (HILIC) is an alternative and effective technique for the separation of highly polar compounds like glucoraphanin. waters.comakjournals.comwaters.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a more polar solvent (like water). akjournals.comthermofisher.com This is advantageous as glucoraphanin is highly retained on the column, allowing for better separation from other polar compounds. waters.comwaters.com

One of the key benefits of HILIC is that the fractions are eluted in a predominantly organic solvent, which significantly reduces the time required for sample dry-down compared to reverse-phase methods where fractions are mostly water. waters.comwaters.com HILIC has been successfully used for the mass-directed purification of glucoraphanin from broccoli seeds using an Atlantis HILIC Silica (B1680970) Column. waters.comwaters.com The separation of glucoraphanin and its closely related analogue, glucoiberin, has been demonstrated using a zwitterionic HILIC column. akjournals.comnih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Quantitative and Qualitative Analysis

Once extracted and purified, glucoraphanin must be accurately identified and quantified. Various analytical techniques are employed for this purpose, often in combination.

High-Performance Liquid Chromatography (HPLC) coupled with a detector is a standard method for both the quantification and qualitative assessment of glucoraphanin. usda.govrsc.org For quantification, the area of the chromatographic peak corresponding to glucoraphanin is compared to that of a known standard. mdpi.com The use of a diode array detector (DAD) allows for the acquisition of UV spectra, which aids in peak identification. acs.org The detection wavelength for glucoraphanin is typically set in the range of 226-237 nm. usda.govgoogle.comgoogle.com

For more definitive identification and for analyzing complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. acs.orgnih.govuniss.it These techniques provide information on the molecular weight and fragmentation pattern of the analyte, allowing for highly specific and sensitive detection. acs.orgnih.gov For instance, a UHPLC-ESI-MS/MS method has been developed for the simultaneous analysis of glucoraphanin and its metabolites in biological samples. acs.org HILIC can also be coupled with tandem mass spectrometry for the direct and rapid analysis of glucoraphanin in plasma. nih.gov

The table below summarizes key parameters for the quantitative and qualitative analysis of glucoraphanin.

Table 2: Analytical Parameters for Glucoraphanin Analysis

Analytical TechniqueColumn TypeMobile Phase ExampleDetection MethodReference
HPLCReversed-phase C1810% MeOH, 90% water with 1% HOAcUV at 237 nm usda.gov
Preparative HPLCReversed-phase C181% Acetonitrile/water with 0.1% formic acidUV, Fraction Collector acs.org
HILICAtlantis HILIC SilicaAcetonitrile/Water gradientMass Spectrometry (MS) waters.comwaters.com
UHPLC-MS/MSPoroshell 120 Bonus-RPAcetonitrile/Water with formic acidESI(+)-MS/MS acs.org
HILIC-MS/MSLuna SilicaAcetonitrile/Ammonium (B1175870) acetate (B1210297) with formic acidMS/MS nih.gov
UPLCKinetex XB-C18Acetonitrile/Water with 0.2% formic acidMS/MS nih.gov

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) or Ultraviolet (UV) detection is a widely used and robust method for the analysis of glucosinolates, including glucoraphanin. nih.govnih.gov This technique is valued for being straightforward, cost-effective, and accessible. researchgate.net

A common approach involves the extraction of intact glucosinolates from plant material using a heated methanol-water mixture to deactivate the myrosinase enzyme, which would otherwise hydrolyze the glucoraphanin. nih.govjove.com The extract is then purified using an ion-exchange column. A key step in many traditional HPLC methods is the enzymatic removal of the sulfate (B86663) group from the glucosinolates using a sulfatase, which results in the formation of desulfoglucosinolates. nih.govjove.com These desulfated compounds are then separated on a reversed-phase C18 column and detected by a PDA or UV detector, typically at a wavelength of 229 nm. nih.govresearchgate.net For quantification, a reference standard like sinigrin (B192396) is often used to create a calibration curve, and response factors are applied to determine the concentration of individual glucosinolates. nih.govnih.gov

While this desulfation method is well-established, some HPLC methods have been developed for the analysis of intact glucoraphanin. nih.gov For instance, a method for analyzing sulforaphane (B1684495), the hydrolysis product of glucoraphanin, utilizes a C18 column with a mobile phase of acetonitrile and water, and UV detection at 202 nm. nih.govgoogle.com Another approach for intact glucosinolates uses a polyhydroxyethylaspartamide column with an isocratic mobile phase of ammonium formate (B1220265) in an acetonitrile/water mixture, with detection at 235 nm. ashs.org

Table 1: Example HPLC-PDA/UV Method Parameters for Glucosinolate Analysis

ParameterConditionReference
Column Reversed-phase C18 (4.6 x 150 mm, 3 µm, 300 Å) nih.gov
Mobile Phase Acetonitrile-water gradient nih.gov
Flow Rate 0.75 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detection Wavelength 229 nm nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), have become indispensable tools for glucoraphanin research. acs.orgfrontiersin.org These methods offer higher sensitivity, specificity, and the ability to analyze intact glucosinolates without the need for the time-consuming desulfation step required by some HPLC-UV methods. acs.orgfrontiersin.orgnih.gov

LC-MS/MS is particularly powerful for both qualitative and quantitative analysis of intact glucosinolates. nih.govnih.gov A rapid and direct method for quantifying glucoraphanin in plasma was developed using LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC). nih.govresearchgate.net This method involves a simple protein precipitation step followed by separation on a silica column. nih.govresearchgate.net Detection is typically performed in negative ion mode using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.govresearchgate.net For instance, a common MRM transition for glucoraphanin is m/z 435.8 → 96.7. nih.govresearchgate.net

UHPLC-HRMS offers even greater advantages, including high resolution and fast detection speeds, making it an effective platform for the qualitative analysis of secondary metabolites like glucoraphanin. frontiersin.orgnih.gov UHPLC systems can be coupled with various mass spectrometers, such as Orbitrap or triple quadrupole (QqQ) instruments. nih.govacs.org These advanced systems allow for the simultaneous analysis of glucoraphanin and its metabolites in complex biological samples with minimal sample pretreatment. acs.org For example, a UHPLC-(ESI+)-MS/MS method was developed to simultaneously determine glucoraphanin, sulforaphane, and its metabolites in various biological materials. acs.org

The use of a C30 column and an ammonium formate buffer has been shown to be highly effective in LC-MS analysis of glucosinolates. nih.gov In negative ion mode, the fragment ions of glucosinolates show a strong response, aiding in their identification and quantification. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Glucoraphanin Quantification in Plasma

ParameterConditionReference
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) nih.govresearchgate.net
Column Luna 5 µm Silica (2) 100 Å (50 × 2.0 mm) nih.govresearchgate.net
Mobile Phase A 200 mM ammonium acetate and formic acid (99:1, v/v) nih.govresearchgate.net
Mobile Phase B Acetonitrile nih.govresearchgate.net
Flow Rate 0.3 mL/min nih.govresearchgate.net
Ion Source Turbo ion spray (negative ion mode) nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
MRM Transition m/z 435.8 → 96.7 nih.govresearchgate.net
Calibration Range 10 to 2000 ng/mL nih.govresearchgate.net

Spectroscopic Confirmation of Glucoraphanin Identity

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are crucial for the definitive confirmation of glucoraphanin's chemical structure. ashs.orgusda.gov Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, Infrared (IR) spectroscopy are powerful tools for this purpose. mdpi.comunibo.it

NMR spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed information about the molecular structure of a compound. usda.govscirp.org It has been instrumental in the characterization of glucoraphanin, often in conjunction with mass spectrometry. usda.govscirp.org For instance, the identity of glucoraphanin has been verified by comparing its NMR spectra with those of known standards. ashs.org In one study, a salt of sinapine (B1681761) and glucoraphanin was isolated from broccoli seeds and its structure was fully characterized using ¹H and ¹³C NMR, along with mass spectrometry data. usda.gov Solid-state ¹³C NMR has also been evaluated as a non-destructive method for the identification and quantification of total glucosinolates in seeds. mdpi.com

IR spectroscopy can provide information about the functional groups present in a molecule. unibo.it While less detailed than NMR for complete structure elucidation, it can be used as a complementary technique. unibo.it However, for complex molecules like glucoraphanin, especially in solid-state analysis, overlapping bands can make interpretation challenging. nih.gov

Mass spectrometry, particularly when coupled with chromatography (LC-MS), is a cornerstone of glucoraphanin identification. ashs.org The mass-to-charge ratio (m/z) of the molecular ion of glucoraphanin is expected to be 436 amu. ashs.org High-resolution mass spectrometry can provide even more precise mass measurements, further confirming the elemental composition of the molecule. researchgate.netnih.gov

Biotechnological Approaches for Glucoraphanin Enhancement and Production

Genetic Engineering for Increased Glucoraphanin (B191350) Accumulation in Brassica Plants

Genetic engineering offers powerful tools to enhance the accumulation of glucoraphanin in Brassica plants, aiming to develop varieties with increased nutritional and health benefits. nih.govnih.gov These approaches focus on manipulating the genetic pathways responsible for glucosinolate biosynthesis.

Strategies for Modulating Glucoraphanin Biosynthetic Genes (e.g., Silencing AOP Genes)

A key strategy for increasing glucoraphanin content is the modulation of genes involved in its biosynthetic pathway. The AOP (2-oxoglutarate-dependent dioxygenase) gene family, particularly AOP2, plays a crucial role in the conversion of glucoraphanin to other glucosinolates like gluconapin. nih.govfrontiersin.org In many Brassica rapa vegetables, functional BrAOP2 genes lead to undetectable or trace amounts of glucoraphanin. nih.gov Conversely, in Brassica oleracea (like broccoli), non-functional AOP2 genes are a primary reason for the natural abundance of glucoraphanin. nih.gov

Researchers have successfully used gene silencing techniques, such as RNA interference (RNAi), to downregulate or "silence" the AOP2 genes. nih.govfrontiersin.org Silencing these genes in Brassica napus (rapeseed) and Brassica juncea (mustard) has led to a significant increase in glucoraphanin accumulation and a reduction in less desirable glucosinolates. nih.govfrontiersin.orgnih.gov For instance, in B. juncea, silencing the four functional homologs of the GSL-ALK gene (an AOP gene) resulted in glucoraphanin levels up to 43.11 μmoles per gram of dry weight in seeds. nih.gov This demonstrates that preventing the conversion of glucoraphanin is an effective method for its enrichment. nih.govfrontiersin.org

Another approach involves replacing functional AOP2 alleles with non-functional ones through marker-assisted backcrossing (MAB), which has been explored to enrich glucoraphanin content in B. rapa. nih.gov

Transcriptional and Post-Transcriptional Regulation of Accumulation

The accumulation of glucoraphanin is tightly controlled at the transcriptional and post-transcriptional levels. Key transcription factors, particularly from the R2R3 MYB family, are major regulators of aliphatic glucosinolate biosynthesis. biorxiv.org

MYB28 : This transcription factor is a primary activator of the genes involved in the entire glucosinolate production pathway, from primary sulfur assimilation to the final biosynthetic steps. biorxiv.orgbiorxiv.org Studies have shown that increased expression of the Myb28 gene is directly linked to higher levels of glucoraphanin. nih.govnih.gov For example, high-glucoraphanin broccoli hybrids have been developed by introgressing a Myb28 allele from the wild species Brassica villosa. nih.govnih.gov These hybrids exhibit 2.5 to 3 times the glucoraphanin content of standard varieties, a trait directly linked to the increased expression of the B. villosa Myb28 allele. nih.govnih.gov Conversely, knocking out the MYB28 gene using CRISPR-Cas9 technology in B. oleracea resulted in a significant reduction in glucoraphanin levels in both leaves and florets. biorxiv.orgeurekalert.org This was due to the reduced expression of downstream biosynthesis genes like BCAT4, MAM3, CYP79F1, and CYP83A1. biorxiv.org

Other Regulatory Genes : While MYB28 is a master regulator, other genes also play significant roles. For example, the CYP79F1 gene is crucial, and its upregulation has been directly linked to sulforaphane (B1684495) production, the breakdown product of glucoraphanin. plos.org The expression of genes like MAM1 and St5b-2 can also upregulate glucoraphanin generation. plos.org Furthermore, external factors like light and certain chemical treatments can influence the expression of these biosynthetic genes, suggesting complex regulatory networks. nih.gov For instance, applying selenium has been shown to increase glucoraphanin content by up-regulating the expression of biosynthesis and transport genes. mdpi.com

Development of Genetically Modified Brassica Varieties with Enhanced Glucoraphanin Content

The insights gained from genetic and transcriptional studies have been applied to develop genetically modified (GM) and conventionally bred Brassica varieties with significantly higher glucoraphanin content.

A notable success is the development of "Beneforté" broccoli, a high-glucoraphanin hybrid created through traditional breeding by crossing standard broccoli with the wild relative Brassica villosa. nih.govnih.gov This variety contains a segment of the B. villosa genome that includes a highly expressed Myb28 allele, leading to a two- to three-fold increase in glucoraphanin levels compared to standard broccoli. nih.govnih.gov

More direct genetic modification techniques are also being employed. Field trials of broccoli plants with the MYB28 gene knocked out using CRISPR-Cas9 have confirmed the gene's critical role in glucoraphanin accumulation under real-world agricultural conditions. biorxiv.orgeurekalert.org While this study focused on reducing glucoraphanin, the same technology could be used to enhance the expression of MYB28 or other key genes to boost glucoraphanin levels.

The table below summarizes some of the key genes targeted for genetic engineering to enhance glucoraphanin in Brassica.

Gene TargetEngineering StrategyOrganismOutcome
AOP2 / GSL-ALK Gene Silencing (RNAi)Brassica juncea, B. napusIncreased glucoraphanin, decreased gluconapin/progoitrin. nih.govnih.gov
MYB28 Introgression from B. villosaBrassica oleracea (Broccoli)2.5-3x increase in glucoraphanin content. nih.govnih.gov
MYB28 Gene Knockout (CRISPR-Cas9)Brassica oleracea (Broccoli)Reduced glucoraphanin accumulation. biorxiv.orgeurekalert.org

These biotechnological efforts showcase the potential to significantly enhance the nutritional profile of Brassica vegetables, providing a richer dietary source of beneficial compounds like glucoraphanin. nih.govfrontiersin.org

Heterologous Biosynthesis of Glucoraphanin

Beyond enhancing its production in plants, scientists are exploring the biosynthesis of glucoraphanin in microbial systems. This approach, known as heterologous biosynthesis, aims to create microbial cell factories, such as bacteria and yeast, that can produce glucoraphanin in a controlled and scalable manner, independent of agriculture. nih.govku.dk

Reconstruction of Glucoraphanin Biosynthetic Pathway in Microbial Cell Factories (e.g., Escherichia coli, Yeast)

The entire biosynthetic pathway for glucoraphanin, which starts from the amino acid methionine, is complex and involves numerous enzymes. nih.govku.dk Researchers have successfully reconstructed this multi-gene pathway in microbial hosts.

Escherichia coli : The complete biosynthetic pathway of glucoraphanin has been successfully reconstructed in E. coli. nih.govresearchgate.netacs.org This involved assembling and expressing a suite of genes mined from various organisms, including Arabidopsis thaliana, Brassica rapa, Brassica oleracea, and even the fungus Neurospora crassa. nih.govresearchgate.net In one study, ten allogeneic enzymes were stably expressed in the E. coli chromosome, enabling the production of glucoraphanin from glucose. nih.gov This groundbreaking work laid the foundation for microbial fermentation of this valuable compound. nih.govnih.gov

Yeast (Saccharomyces cerevisiae) : Yeast has also been utilized as a platform for producing glucosinolates. ku.dk Researchers have developed versatile systems for stably integrating complex, multi-gene pathways into the yeast genome. ku.dkasm.org While the initial proof-of-concept was demonstrated with the production of indolic and benzyl (B1604629) glucosinolates, these platforms are being adapted for glucoraphanin production. ku.dkasm.org Stable genome integration in yeast has been shown to result in significantly higher and more consistent production levels compared to plasmid-based expression. asm.org

Pathway Engineering and Protein Engineering for Optimized Yields

Simply transferring the genes into a microbe is often not enough to achieve high yields. The initial production levels in heterologous systems are typically low. escholarship.orgosti.gov Therefore, significant efforts in pathway and protein engineering are required to optimize production.

Pathway Engineering : This involves optimizing the flow of metabolites through the engineered pathway. Strategies include:

Gene Selection and Optimization : Choosing the most efficient enzymes from different plant sources and optimizing their expression levels is critical. nih.govescholarship.org

Alleviating Bottlenecks : Identifying and overcoming rate-limiting steps in the pathway is a key focus. For example, researchers identified that the enzyme UDP-glucose-thiohydroximate glucosyltransferase was a limiting step in E. coli and that overexpressing it could improve yields. nih.gov

Cofactor Supply : Ensuring an adequate supply of necessary cofactors, like PAPS (3'-phosphoadenosine-5'-phosphosulfate), is crucial for the final sulfation step in glucosinolate biosynthesis. asm.org In yeast, modulating the endogenous sulfur assimilation pathway has led to increased production. asm.org

Simplifying Pathways : In some cases, pathways can be simplified. For instance, using cysteine as a sulfur donor and replacing a plant enzyme with one from Neurospora crassa simplified the synthesis pathway in E. coli. nih.govresearchgate.net

Protein Engineering : This involves modifying the enzymes themselves to improve their function. A significant challenge in reconstructing the glucoraphanin pathway was the functional expression of plant cytochrome P450 enzymes in bacteria. This was overcome by engineering chimeric P450 enzymes that could function effectively in the E. coli environment. nih.govresearchgate.net

The table below highlights key enzymes and strategies used in the heterologous production of glucoraphanin.

Host OrganismKey Engineering StrategyEnzymes/Genes InvolvedOutcome
Escherichia coli Full pathway reconstruction, protein engineering.Chimeric P450s, N. crassa C-S lyase, genes from Arabidopsis and Brassica. nih.govresearchgate.netSuccessful de novo synthesis of glucoraphanin from methionine. nih.gov
Escherichia coli Chromosomal integration, bottleneck analysis.10 enzymes including UDP-glucose-thiohydroximate glucosyltransferase. nih.govStable production from glucose, identification of limiting steps. nih.gov
Saccharomyces cerevisiae Stable genomic integration, pathway modulation.MET3, MET14, APK1, SOT16 (for benzylglucosinolate, a model). asm.org8.4-fold higher production compared to plasmid expression. asm.org
Nicotiana benthamiana (transient plant system)Co-expression analysis to find auxiliary genes.BCAT3, dCGS, IPMI2, acyltransferase. escholarship.org4.74-fold increase in glucoraphanin production. escholarship.org

These microbial and transient plant systems serve as powerful platforms not only for production but also for screening and identifying optimal enzymes and auxiliary genes that can further enhance glucoraphanin yields. escholarship.org The ultimate goal is to develop a cost-effective, microbial fermentation process that can supply specialized plant compounds like glucoraphanin as an alternative to chemical extraction from plants. nih.gov

Transient Expression Systems in Non-Cruciferous Plants (e.g., Nicotiana benthamiana)

The reconstruction of complex metabolic pathways in heterologous hosts offers a powerful strategy for producing valuable plant-derived compounds. Nicotiana benthamiana, a non-cruciferous plant, has emerged as a versatile and widely used platform for the transient expression of biosynthetic pathways, including the intricate pathway for glucoraphanin. frontiersin.orgresearchgate.net This approach, primarily utilizing agroinfiltration, allows for rapid, scalable, and systematic testing of gene combinations and metabolic engineering strategies without the time-consuming process of generating stable transgenic lines. researchgate.netnih.gov

The feasibility of engineering the entire 13-step glucoraphanin biosynthetic pathway from Arabidopsis thaliana into N. benthamiana has been successfully demonstrated. thieme-connect.com This complex pathway is divided into three main parts: the chain elongation of the precursor amino acid methionine, the formation of the core glucosinolate structure, and secondary modifications. nih.govku.dk A significant challenge in this endeavor is the compartmentalization of the pathway, with different enzymatic steps occurring in the cytosol and the chloroplasts. thieme-connect.comresearchgate.net

Initial studies successfully reconstituted the glucoraphanin pathway by co-infiltrating N. benthamiana leaves with multiple Agrobacterium tumefaciens strains, each harboring different biosynthetic genes. google.com While these experiments confirmed the possibility of producing glucoraphanin in a non-cruciferous host, the yields were initially modest, and they were often accompanied by the production of chain-elongated, leucine-derived glucosinolates as side-products. nih.govfrontiersin.org

Subsequent research has focused on optimizing the pathway to enhance the production of glucoraphanin and its key precursor, dihomomethionine (B12077338) (DHM). nih.govfrontiersin.org One major bottleneck identified was the limited availability of free methionine in the host plant. thieme-connect.com To address this, strategies such as co-expressing feedback-insensitive variants of enzymes involved in methionine biosynthesis, like cystathionine (B15957) gamma-synthase, have been explored. thieme-connect.com

Further optimization efforts have involved screening for and co-expressing auxiliary genes that can alleviate metabolic bottlenecks. acs.orgosti.gov For instance, one study leveraged co-expression analysis to identify 35 candidate genes with potential roles in glucoraphanin biosynthesis. escholarship.org By co-expressing these alongside the 14-gene core pathway, they achieved a 4.74-fold improvement in glucoraphanin production. acs.orgosti.govescholarship.org Specific strategies to enhance the methionine chain elongation part of the pathway have included the co-expression of the large subunit (LSU1) of the heterodimeric isopropylmalate isomerase and the BAT5 transporter, which facilitates the movement of intermediates across the chloroplast membrane. nih.gov These targeted modifications led to a significant increase in DHM levels, a direct precursor to glucoraphanin. nih.govfrontiersin.org

The transient expression system in N. benthamiana has proven to be an invaluable tool for dissecting and optimizing the glucoraphanin biosynthetic pathway. It allows for the rapid testing of hypotheses and the identification of rate-limiting steps and necessary auxiliary components, paving the way for the development of more efficient production systems, potentially in microbial hosts or through stable transformation of plants. thieme-connect.comku.dk

Research Findings on Glucoraphanin Pathway Reconstruction in Nicotiana benthamiana

The following table summarizes key findings from studies utilizing N. benthamiana for the transient expression and optimization of the glucoraphanin biosynthetic pathway.

StudyGenes/Pathway ExpressedKey Findings & OptimizationsResulting Compound & Yield
Mikkelsen et al. (2010)10 biosynthetic genes from A. thaliana for glucoraphanin pathway. nih.govFirst demonstration of glucoraphanin production in a heterologous plant host. nih.govGlucoraphanin: ~50 nmol g⁻¹ fresh weight (fw). nih.gov
Mikkelsen et al. (2016)Methionine chain elongation pathway genes; Co-expression of isopropylmalate isomerase large subunit (LSU1) and BAT5 transporter. nih.govInvestigated strategies to improve the production of the precursor dihomomethionine (DHM). nih.govDihomomethionine (DHM): Up to 432 nmol g⁻¹ fw (a ninefold increase from previous reports). nih.govfrontiersin.org
Barnum et al. (2022)Core 14-gene glucoraphanin pathway co-expressed with 35 selected auxiliary genes. escholarship.orgScreened for auxiliary genes to alleviate metabolic bottlenecks. acs.orgosti.govGlucoraphanin: 4.74-fold increase in production compared to the core pathway alone. acs.orgosti.govescholarship.org

Molecular and Cellular Mechanisms of Glucoraphanin Metabolites in Vitro Studies

Cellular Signaling Pathway Modulation by Sulforaphane (B1684495) (Metabolite of Glucoraphanin)

Sulforaphane is recognized for its capacity to interact with and modulate multiple cellular targets simultaneously. plos.orgresearchgate.net Its influence on signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, along with its epigenetic modifications, forms the basis of its activity observed in laboratory settings.

A primary and extensively studied mechanism of sulforaphane is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. oncotarget.comisciii.es Nrf2 is a transcription factor that governs the expression of a wide array of cytoprotective genes, including antioxidant and phase II detoxification enzymes. mdpi.comsciepublish.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the Kelch-like ECH-associated protein 1 (Keap1). isciii.essciepublish.com

Sulforaphane activates the Nrf2 pathway primarily by interacting with its repressor, Keap1. frontiersin.orgoncotarget.com Keap1 is a protein rich in cysteine residues, which act as sensors for electrophiles and oxidative stress. nih.govnih.gov Sulforaphane, being an electrophilic isothiocyanate, directly modifies specific, highly reactive cysteine residues on the Keap1 protein. frontiersin.orgnih.gov While there has been discussion regarding which specific cysteine residues are targeted, cell-based studies have confirmed that sulforaphane reacts with multiple cysteines on Keap1, including the critical Cys151 residue. acs.orgpnas.org

This chemical modification of Keap1 by sulforaphane induces a conformational change in the Keap1 protein, disrupting its ability to sequester Nrf2 and target it for proteasomal degradation. oncotarget.comnih.gov This disruption blocks the continuous cycle of Nrf2 degradation, allowing newly synthesized Nrf2 to accumulate, dissociate from Keap1, and translocate into the nucleus. nih.govsciepublish.com Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes, initiating their transcription. nih.govisciii.es

The activation of the Nrf2-ARE signaling pathway by sulforaphane leads to the transcriptional upregulation of a broad spectrum of phase II detoxifying and antioxidant enzymes. nih.govmdpi.com These enzymes play a crucial role in cellular defense by neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics. mdpi.comnih.gov

In vitro studies across various cell types have consistently demonstrated sulforaphane's ability to induce the expression of these protective enzymes. Key enzymes upregulated by sulforaphane include NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme Oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), Superoxide Dismutase 1 (SOD1), Catalase (CAT), Glutathione (B108866) S-Transferases (GST), and Glutathione Peroxidase (GPx). mdpi.comconsensus.appmdpi.comsemanticscholar.org For instance, treatment of human hepatoma HepG2 cells with sulforaphane resulted in increased expression of HO-1. aacrjournals.org Similarly, in cultured rat neonatal cardiomyocytes, sulforaphane induced the transcription and activity of several phase II enzymes, including GST and NQO1. acs.org The induction of GCLM is particularly significant as it is a rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.com

Cell LineEnzyme/Gene UpregulatedObserved EffectReference
Human Hepatoma (HepG2)Heme Oxygenase-1 (HO-1)Increased protein expression and transcriptional activation of the ARE-rich enhancer region of the HO-1 promoter. aacrjournals.org
Human Upper Airway Cells (Nasal Lavage)NQO1, HO-1, GSTDose-dependent increase in sentinel Phase II enzyme RNA expression observed in vivo after oral administration. nih.gov
Rat Neonatal CardiomyocytesGST, NQO1, Glutathione Reductase, Glutathione PeroxidaseTime-dependent induction of gene transcription, protein expression, and enzyme activity. acs.org
Human Retinal Pigment Epithelial Cells (ARPE-19)NAD(P)H:quinone reductase (NQO1)Upregulated expression and activity remained for over 5 days. nih.gov
Neuro2a cellsNrf2, HO-1, NQO1Increased expression in the presence of high glucose. researchgate.net
Bovine and Porcine Granulosa CellsNrf2, HO-1, SOD1Increased expression, protecting against oxidative stress. consensus.app

Sulforaphane has been shown to inhibit the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) signaling pathway, a central regulator of inflammation. oncotarget.comresearchgate.netfrontiersin.org The NF-κB family of transcription factors controls the expression of genes involved in inflammatory responses, including cytokines and adhesion molecules. cellmolbiol.orgresearchgate.net In many cell types, NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.netnih.gov

In vitro studies have demonstrated that sulforaphane can suppress NF-κB activation through multiple mechanisms. It has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. researchgate.netmdpi.com For example, in TNF-α-stimulated endothelial cells, sulforaphane inhibited the phosphorylation of IκB kinase (IKK) and IκBα. researchgate.netnih.gov This action prevents the expression of NF-κB target genes, such as those encoding for pro-inflammatory cytokines (e.g., IL-1β, IL-6) and adhesion molecules (e.g., ICAM-1). mdpi.comnih.gov The anti-inflammatory effects of sulforaphane are, in some contexts, linked to its Nrf2-activating properties, indicating a crosstalk between these two pathways. mdpi.commdpi.com

Cell LineStimulusMechanism of NF-κB InhibitionDownstream EffectReference
ECV 304 Endothelial CellsTNF-αInhibited phosphorylation of IKK and IκBα; inhibited NF-κB DNA binding activity.Decreased expression of ICAM-1 and secretion of IL-1β, IL-6, and IL-8. nih.gov
Human Breast Cancer (MCF-7, MDA-MB-231)EndogenousSuppressed NF-κB gene expression.Inhibited expression of MMP-9. cellmolbiol.org
Mouse MacrophagesS. aureusInhibited p38 and JNK phosphorylation, upstream of NF-κB.Suppressed pro-inflammatory genes (IL-1β, IL-6, TNF-α). mdpi.com
Bladder Cancer (T24)EndogenousInhibited NF-κB DNA binding to the COX-2 promoter.Inhibited COX-2 mRNA and protein levels. frontiersin.org
PC-3 Prostate Cancer CellsEndogenousInhibited phosphorylation of IKK and IκBα.Reduced nuclear translocation of p65. mdpi.com

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of various pathological conditions. In vitro research indicates that sulforaphane can negatively modulate this pro-survival pathway. frontiersin.orgcaldic.com

Studies in different cancer cell lines have shown that sulforaphane decreases the phosphorylation, and thus the activation, of Akt. caldic.com For instance, in breast cancer cell lines with a hyperactive PI3K/Akt pathway, sulforaphane treatment led to a decrease in phosphorylated Akt. caldic.com This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis. mdpi.comcaldic.com In some contexts, the modulation of the PI3K/Akt pathway by sulforaphane is also linked to its ability to activate Nrf2, suggesting a complex interplay between these signaling networks. dovepress.comresearchgate.net For example, sulforaphene, a related compound, was shown to upregulate the tumor suppressor PTEN, an antagonist of the PI3K/Akt pathway, thereby reducing Akt activation in lung cancer cells. nih.gov

Cell LineObserved Effect on PI3K/Akt PathwayDownstream ConsequenceReference
Breast Cancer Cells (Four different lines)Decreased phosphorylation of Akt.Contributes to anti-cancer effects. caldic.com
Pancreatic CellsInhibited both PI3K/Akt and MEK/ERK pathways.Induced cell cycle arrest and apoptosis. caldic.com
Colorectal Cancer CellsDiminished signaling of the PI3K/Akt pathway.Increased antiproliferative activity of other agents. frontiersin.org
Lung Cancer Cells (A549, H460)Significantly depressed phosphorylated Akt levels (by Sulforaphene).Induced apoptosis and inhibited cancer cell proliferation. nih.gov
Breast Cancer (MCF-7)Activation of the PI3K pathway by SFN led to Nrf2 activity.Increased Nrf2-driven gene expression. dovepress.com

Beyond modulating signaling pathways, sulforaphane also influences gene expression through epigenetic mechanisms, most notably by acting as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, sulforaphane promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21 and Bax. nih.govoup.com

In vitro studies have confirmed that sulforaphane and its metabolites can inhibit HDAC activity in various cell lines, including prostate and colon cancer cells. nih.govoup.com For example, treatment of BPH-1, LNCaP, and PC-3 prostate epithelial cells with 15 µM sulforaphane resulted in HDAC activity inhibition of 30-40%. oup.com This was accompanied by a significant increase in acetylated histones. oup.com Further research indicates that it is the metabolites of sulforaphane, such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine, that are particularly effective HDAC inhibitors in vitro, rather than the parent compound itself. aacrjournals.org This epigenetic modulation represents another key mechanism by which sulforaphane can regulate cellular processes like cell cycle arrest and apoptosis. nih.govoup.com

Cell Line / SystemObserved EffectDownstream ConsequenceReference
Prostate Cancer (PC-3)40% inhibition of HDAC activity with 15µM SFN.Increase in acetylated histones (50-100%). researchgate.netoup.com
Prostate Epithelial (BPH-1, LNCaP)30-40% inhibition of HDAC activity with 15µM SFN.Increased acetylated histones; enhanced interaction of acetylated histone H4 with p21 and Bax promoters. oup.com
Human Colorectal Cancer (HCT116)Dose-dependently inhibited HDAC activity.Increased acetylated histones and expression of p21. aacrjournals.org
Porcine Monocyte-Derived Dendritic CellsInhibited global HDAC activity.Modulated LPS-induced innate immune responses. plos.org
Cell-free systemIncubation of recombinant HDAC6 with sulforaphane inhibits its deacetylase activity.Demonstrates direct inhibition of a specific HDAC isoform. pnas.org
Interaction with Keap1 Protein

Modulation of PI3K/AKT Signaling Pathway

In Vitro Models for Cellular Response Investigation

In vitro models are crucial for dissecting the molecular and cellular mechanisms through which metabolites of glucoraphanin (B191350), primarily sulforaphane, exert their effects. These controlled laboratory environments allow for detailed investigation into cellular responses to these compounds.

Application in Differentiated Cell Lines (e.g., SH-SY5Y Neurons, CaCo-2 Cells)

Differentiated cell lines serve as valuable models for studying the tissue-specific effects of glucoraphanin metabolites. The human neuroblastoma cell line, SH-SY5Y, is frequently used in neurodegeneration research as its cells can be differentiated into a cholinergic neuron-like phenotype, providing a relevant model for conditions like Alzheimer's disease. mdpi.commountainscholar.org Studies have utilized differentiated SH-SY5Y cells to investigate the neuroprotective effects of sulforaphane, the bioactive product of glucoraphanin. mdpi.comnih.gov For instance, sulforaphane has been shown to protect these differentiated neurons from β-amyloid-induced toxicity. mdpi.com The SH-SY5Y cell line is also employed in research on Parkinson's disease, where it serves as a model for dopaminergic neurons. researchgate.net

The human colon adenocarcinoma cell line, Caco-2, is another widely accepted in vitro model, particularly for studying intestinal epithelial biology and the metabolism of dietary compounds. cabidigitallibrary.org Caco-2 cells can differentiate to form a monolayer that mimics the intestinal barrier, making them ideal for investigating the effects of compounds on gut health and inflammation. nih.govunimi.itmdpi.comnih.gov Research has explored the comparative effects of glucoraphanin and sulforaphane on Caco-2 cells in the context of inflammation and oxidative stress. nih.govunimi.itmdpi.comnih.gov For example, studies have examined the ability of these compounds to modulate inflammatory chemokine release and protect against oxidative DNA damage in this cell line. nih.govnih.gov

The table below summarizes the application of these cell lines in studying glucoraphanin and its metabolite, sulforaphane.

Cell LineCell TypeArea of ResearchCompound(s) StudiedKey Findings
SH-SY5YHuman NeuroblastomaNeuroprotection, Alzheimer's Disease, Parkinson's DiseaseSulforaphaneProtects against β-amyloid toxicity mdpi.com, modulates genes involved in DNA repair mdpi.comnih.gov, and increases cell survival. mdpi.com
Caco-2Human Colon AdenocarcinomaIntestinal Barrier Function, Inflammation, Oxidative StressGlucoraphanin, SulforaphaneSulforaphane inhibits inflammatory chemokine release, while glucoraphanin is largely inactive in this regard. nih.govunimi.itnih.gov Both compounds can modulate NF-κB and Nrf-2 activity. nih.gov

Gene Expression Profiling (e.g., Next-Generation Sequencing, Network-Transcriptomic Analysis)

To understand the broad impact of glucoraphanin metabolites on cellular function, researchers employ advanced techniques like gene expression profiling. Next-generation sequencing (NGS) allows for a comprehensive analysis of the entire transcriptome of a cell, revealing which genes are turned on or off in response to treatment. mdpi.comnih.gov

In differentiated SH-SY5Y neurons, a network-transcriptomic analysis following sulforaphane treatment identified a significant upregulation of genes associated with DNA repair. mdpi.comnih.gov This type of analysis not only identifies individual genes but also constructs networks to understand the biological processes that are most affected. mdpi.com For instance, in an Alzheimer's disease model, sulforaphane treatment led to changes in 1129 differentially expressed genes, with 595 being upregulated and 534 downregulated. mdpi.com

Global gene expression profiling has also confirmed that sulforaphane exposure leads to the upregulation of a suite of cytoprotective genes. researchgate.net Transcriptome analysis has been utilized to investigate the gene expression patterns related to sulforaphane metabolism in broccoli itself, identifying key genes involved in its synthesis. plos.orgnih.gov Furthermore, studies in human colon Caco-2 cells have used transcriptome analysis to detail the cellular response to sulforaphane. spandidos-publications.com

Protein Expression and Phosphorylation Analysis (e.g., Phospho-AKT)

Beyond gene expression, it is crucial to analyze changes at the protein level, including both the amount of a protein and its activation state, often determined by phosphorylation. Western blot is a common technique used for this purpose. mdpi.comnih.gov

A key finding from in vitro studies is the ability of sulforaphane to modulate the PI3K/AKT signaling pathway, which is critical for cell survival and growth. mdpi.com In differentiated SH-SY5Y neurons, sulforaphane treatment was found to increase the phosphorylation of AKT (Phospho-AKT), a key event associated with promoting cell survival and DNA repair. mdpi.comnih.gov Conversely, in some cancer cell lines, sulforaphane has been shown to decrease the phosphorylation of AKT, thereby inhibiting pro-survival pathways. encyclopedia.pubcaldic.com For instance, in bladder cancer cell lines, sulforaphane treatment suppressed the amount of phosphorylated Akt. encyclopedia.pub This context-dependent effect highlights the complex role of sulforaphane in cellular signaling.

The table below details the effects of sulforaphane on AKT phosphorylation in different cell models.

Cell ModelEffect on Phospho-AKTAssociated OutcomeReference
Differentiated SH-SY5Y NeuronsIncreasedIncreased cell survival and DNA repair mdpi.comnih.gov
Bladder Cancer Cell Lines (RT112, UMUC3, TCCSUP)DecreasedSuppression of cell growth encyclopedia.pub
Breast Cancer Cell LinesDecreasedInhibition of hyperactive PI3K/AKT pathway caldic.com
Malignant Mesothelioma CellsDecreasedInduction of apoptosis spandidos-publications.com

Investigations into DNA Repair Pathways (e.g., ABRAXAS1, BRCA1, BRCA2, CDKN1A, FANCA, FANCD2, FANCE, NBN, XPC)

A significant area of investigation is the effect of glucoraphanin metabolites on DNA repair mechanisms. DNA damage is a constant threat to cellular integrity and is implicated in aging and various diseases.

In vitro studies using differentiated SH-SY5Y neurons have demonstrated that sulforaphane can bolster the cell's capacity for DNA repair. mdpi.com A network-transcriptomic analysis revealed that sulforaphane pre-treatment, in the face of β-amyloid-induced stress, leads to the upregulation of a number of genes critically involved in DNA repair pathways. mdpi.comnih.govresearchgate.net These upregulated genes include:

ABRAXAS1, BRCA1, BRCA2: Components of the BRCA1-A complex, crucial for DNA double-strand break repair. mdpi.comnih.govdntb.gov.ua

FANCA, FANCD2, FANCE: Members of the Fanconi anemia pathway, which is essential for the repair of DNA interstrand crosslinks. mdpi.comnih.govdntb.gov.ua

NBN: Part of the MRE11-RAD50-NBN complex, a primary sensor of DNA double-strand breaks. mdpi.comnih.govdntb.gov.ua

XPC: Involved in the initial recognition of DNA damage in the nucleotide excision repair pathway. mdpi.comnih.govdntb.gov.ua

CDKN1A: Also known as p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle to allow time for DNA repair. mdpi.comnih.govdntb.gov.ua

This upregulation of DNA repair genes suggests a mechanism by which sulforaphane can enhance neuronal resilience and survival. mdpi.com

Comparative Cellular Activity of Glucoraphanin Versus Sulforaphane

While glucoraphanin is the precursor molecule found in plants, it is its metabolite, sulforaphane, that is considered the primary bioactive compound. nih.gov In vitro studies directly comparing the two have consistently shown that sulforaphane is significantly more potent in eliciting cellular responses.

In Caco-2 intestinal cells, for example, sulforaphane effectively inhibited the release of inflammatory chemokines, whereas glucoraphanin showed no inhibitory effect at the same concentration. nih.govunimi.itmdpi.comnih.gov Similarly, when evaluating the modulation of carcinogen-metabolizing enzymes in HepG2 liver cancer cells, sulforaphane was found to be superior to glucoraphanin. researchgate.net The addition of the enzyme myrosinase, which converts glucoraphanin to sulforaphane, to the incubation medium was necessary to see an effect from glucoraphanin on certain enzyme activities. researchgate.net

However, some studies suggest that glucoraphanin may not be entirely inert. nih.govmdpi.com While unable to counteract oxidative DNA damage in one study, both glucoraphanin and sulforaphane were found to modulate the activity of the transcription factors NF-κB and Nrf-2 in Caco-2 cells. nih.gov Another study showed that both compounds could mitigate TNFα-induced permeabilization and inflammation in Caco-2 cell monolayers. nih.gov This suggests that while sulforaphane is the more potent activator, glucoraphanin may possess some biological activity at the intestinal level, potentially through different mechanisms. nih.govmdpi.com

The following table provides a comparative overview of the in vitro activities of glucoraphanin and sulforaphane.

Cellular ActivityGlucoraphaninSulforaphaneCell ModelReference
Inhibition of Inflammatory Chemokine ReleaseInactiveActiveCaco-2 nih.govunimi.itnih.gov
Modulation of Carcinogen-Metabolizing EnzymesWeak/InactivePotentHepG2 researchgate.net
Antiproliferative EffectInactiveActiveCaco-2, HT-29, HepG2 cabidigitallibrary.org
Modulation of NF-κB and Nrf-2 ActivityActiveActiveCaco-2 nih.gov
Mitigation of TNFα-induced PermeabilizationActiveActiveCaco-2 nih.gov

Future Directions in Glucoraphanin Research

Advancements in Biosynthetic Pathway Engineering for Scalable Production

The intricate biosynthetic pathway of glucoraphanin (B191350), involving approximately 12 enzymes partitioned between the chloroplast and cytosol, presents both challenges and opportunities for metabolic engineering. frontiersin.org The goal is to develop stable, high-yield production systems in heterologous hosts, moving beyond the agricultural limitations of broccoli cultivation. ku.dk

Early efforts demonstrated the feasibility of engineering the glucoraphanin pathway in Nicotiana benthamiana (a tobacco relative) by transiently expressing the necessary biosynthetic genes from Arabidopsis thaliana. frontiersin.org While successful in producing glucoraphanin, these experiments also generated significant amounts of leucine-derived glucosinolates as side-products. frontiersin.org Subsequent research has focused on optimizing the pathway to increase the yield of the desired precursor, dihomomethionine (B12077338) (DHM), and minimize unwanted byproducts. Key strategies include:

Co-expression of Auxiliary Subunits: Co-expressing the large subunit (LSU1) of the heterodimeric isopropylmalate isomerase has been shown to improve the efficiency of the methionine chain elongation process. frontiersin.org

Enhanced Intermediate Transport: The use of transporters like BAT5 facilitates the efficient movement of pathway intermediates across the chloroplast membrane, preventing metabolic bottlenecks. frontiersin.org By implementing these strategies, researchers have achieved a ninefold increase in DHM levels in N. benthamiana. frontiersin.org

Microbial Production Platforms: Significant progress is being made in transferring the entire multi-gene pathway into microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae). ku.dkacs.org This involves mining and optimizing genes from various Brassica species and engineering chimeric cytochrome P450 enzymes to function efficiently in a prokaryotic host. acs.org The successful reconstruction of the complete pathway from methionine in E. coli marks a foundational step toward large-scale, cost-efficient microbial fermentation of glucoraphanin. acs.org

Future work will likely involve creating fusion proteins or using synthetic biology tools to create scaffolds that bring pathway enzymes into close proximity, thereby increasing flux. frontiersin.org Further protein engineering to enhance the substrate specificity of enzymes towards methionine and its intermediates will be crucial for improving the purity and yield of glucoraphanin in these engineered systems. frontiersin.org

Engineering StrategyTarget/ComponentHost OrganismObjective & Research FindingReference
Pathway ReconstructionFull 12-enzyme pathwayNicotiana benthamianaDemonstrated feasibility of producing glucoraphanin in a non-cruciferous plant. frontiersin.org
Yield OptimizationIsopropylmalate isomerase (LSU1)Nicotiana benthamianaCo-expression of LSU1 increased the production of the precursor dihomomethionine (DHM). frontiersin.org
Transport EngineeringBAT5 TransporterNicotiana benthamianaCo-expression of the chloroplast transporter BAT5 improved the flux of intermediates, boosting DHM levels. frontiersin.org
Microbial SynthesisFull pathway (optimized genes)Escherichia coliSuccessfully reconstructed the entire pathway from methionine, enabling microbial production of glucoraphanin. acs.org
Protein EngineeringCytochrome P450 enzymesEscherichia coliEngineered chimeric P450s to ensure proper function and pathway completion in a bacterial host. acs.org
Microbial Platform DevelopmentChain elongation & core structure pathwaysSaccharomyces cerevisiaeDeveloping yeast as a versatile platform for stable genomic integration of complex multi-gene pathways for glucosinolate production. ku.dk

Detailed Elucidation of Plant-Microbe Interactions Influencing Glucoraphanin Metabolism

The biological fate of glucoraphanin is significantly influenced by interactions with microorganisms, both within the plant (endophytes) and in the mammalian gut. When consumed, particularly after cooking inactivates the plant enzyme myrosinase, the conversion of glucoraphanin to its bioactive metabolite, sulforaphane (B1684495), relies heavily on the enzymatic activity of the gut microbiota. frontiersin.orgnih.gov

Research shows considerable inter-individual variation in the ability to metabolize glucoraphanin, which is attributed to differences in gut microbiome composition. nih.govnih.gov Gut bacteria can convert glucoraphanin into two primary compounds: the bioactive isothiocyanate sulforaphane or the biologically inert sulforaphane-nitrile. frontiersin.orgfrontiersin.org The balance between these metabolic fates can dramatically alter the compound's ultimate biological activity. Studies have identified several bacterial genera capable of this biotransformation. frontiersin.org For instance, in vitro work has shown that certain species of Lactobacillus and Enterococcus can produce isothiocyanates. frontiersin.org Conversely, some lactic acid bacteria may preferentially produce nitriles. nih.gov

Future research aims to:

Identify the specific bacterial species and the myrosinase-like enzymes responsible for glucoraphanin hydrolysis in the human gut. mdpi.com

Understand the factors (e.g., diet, host genetics) that favor the production of sulforaphane over sulforaphane-nitrile. nih.gov

Investigate the reciprocal relationship where sulforaphane itself modulates the composition of the gut microbiota. frontiersin.org

Beyond the gut, endophytic bacteria that live within the plant tissues also play a role. Studies have shown that inoculating Brassica plants with specific plant-growth-promoting bacteria, such as Enterobacter cloacae and certain Bacillus species, can significantly increase the accumulation of glucoraphanin in the plant sprouts. researchgate.netnih.gov Elucidating these plant-microbe interactions could lead to novel agricultural strategies for naturally enriching glucoraphanin content in crops.

Microbial ContextMicrobe TypeObserved Influence on Glucoraphanin/MetabolitesKey FindingReference
Human GutGut Microbiota (General)Hydrolyzes glucoraphanin to sulforaphane (SFN) and sulforaphane-nitrile (SFN-NIT).Essential for bioconversion when plant myrosinase is inactive. High inter-individual variation exists. frontiersin.orgnih.gov
Human GutBacteroides thetaiotaomicronIdentified with a specific operon required for glucosinolate metabolism to isothiocyanates.Provides a genetic basis for myrosinase-like activity in a key gut commensal. mdpi.com
Human GutLactic Acid BacteriaCan convert glucosinolates to nitriles.May reduce the bioavailability of bioactive sulforaphane by shunting metabolism towards inert nitriles. nih.govfrontiersin.org
Plant EndophyteEnterobacter cloacae (JM18)Increased the level of glucoraphanin in broccoli sprouts.Seed priming with endophytic bacteria can enhance the nutritional value of sprouts. researchgate.net
Plant EndophyteBacillus speciesDemonstrated ability to promote plant growth and defense, influencing secondary metabolite production.Endophytes can be used as a tool to improve crop characteristics. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Profiling

Accurate and comprehensive analysis of glucoraphanin and its diverse metabolites is fundamental to understanding its biosynthesis, metabolism, and bioavailability. Traditional methods often rely on an enzymatic desulfation step prior to analysis with High-Performance Liquid Chromatography (HPLC). jove.comnih.gov While robust, this process can be time-consuming.

Recent advancements in analytical chemistry, particularly in liquid chromatography coupled with mass spectrometry (LC-MS), have revolutionized the field. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is now a leading technique. acs.org These methods offer several advantages:

Speed and Sensitivity: UHPLC systems allow for much faster separation times compared to conventional HPLC. researchgate.net Advanced mass spectrometers, such as triple quadrupole-linear ion trap (QqQ(LIT)) systems, provide high sensitivity and selectivity, enabling the detection of low-abundance metabolites. nih.gov

Analysis of Intact Molecules: Modern reversed-phase chromatography columns and methods allow for the direct analysis of intact, anionic glucosinolates without the need for the desulfation step, simplifying sample preparation. nih.gov

Simultaneous Profiling: Researchers have developed robust UHPLC-MS/MS methods capable of simultaneously quantifying glucoraphanin, sulforaphane, and its downstream mercapturic acid pathway metabolites (e.g., SFN-GSH, SFN-NAC) in a single run from complex biological matrices like plasma, urine, and cell or tissue extracts. acs.org

Future development will focus on further increasing the throughput and comprehensiveness of these methods. The use of information-dependent acquisition (IDA) scans in hybrid mass spectrometers allows for the confident structural characterization of unknown or unexpected glucosinolate-related compounds in complex samples, paving the way for discovering novel metabolites. nih.gov

Analytical TechniquePrincipleApplication in Glucoraphanin ResearchAdvantageReference
HPLC-PDA/UVHigh-Performance Liquid Chromatography with Photodiode Array or UV detection.Quantification of desulfated glucosinolates. A well-established, standard method.Robust and widely available. nih.gov
LC-MS/MSLiquid Chromatography coupled to Tandem Mass Spectrometry.Quantification of glucoraphanin and its metabolites in biological samples.High selectivity and sensitivity. acs.org
UHPLC-MS/MSUltra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry.Rapid, simultaneous analysis of glucoraphanin, sulforaphane, and its various metabolites in complex matrices.Very fast, high resolution, and allows for comprehensive profiling in a single analysis. acs.orgresearchgate.net
LC-QqQ(LIT)Liquid Chromatography with Triple Quadrupole-Linear Ion Trap Mass Spectrometry.Analysis of intact glucosinolates and structural characterization of diverse glucosinolate profiles.Enables confident structural elucidation of unknown metabolites through precursor ion scans and enhanced product ion analysis. nih.gov

Deeper Exploration of Molecular Interactomes and Cellular Fate of Glucoraphanin and its Metabolites in vitro

In vitro cell culture models are indispensable for dissecting the molecular mechanisms underlying the biological activities of glucoraphanin and its metabolites. Studies consistently show that glucoraphanin itself is largely biologically inert at the cellular level. nih.gov Its bioactivity is almost entirely dependent on its conversion to sulforaphane.

Sulforaphane has been shown to exert potent effects on various cancer cell lines in vitro. A primary mechanism is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating. mdpi.comaacrjournals.org This is frequently followed by the induction of apoptosis (programmed cell death). Key molecular events observed in in vitro studies include:

Modulation of Apoptotic Proteins: Sulforaphane treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins. aacrjournals.org

Caspase Activation: It triggers the activation of executioner caspases, such as caspase-3, which are critical for dismantling the cell during apoptosis. scispace.com

Mitochondrial Pathway: The release of cytochrome c from the mitochondria into the cytosol is a common observation, indicating the involvement of the intrinsic pathway of apoptosis. aacrjournals.orgmdpi.com

Signaling Pathway Modulation: Sulforaphane is a known modulator of key transcription factors. It activates the Nrf2 pathway, which controls antioxidant responses, and can inhibit the pro-inflammatory NF-κB pathway. nih.govuea.ac.uk

Future research will utilize advanced systems biology approaches, such as proteomics and metabolomics, to build a more comprehensive picture of the molecular interactome of sulforaphane. This involves identifying the full spectrum of proteins that it directly binds to or whose expression it modifies. Investigating its effects in more complex in vitro models, such as 3D organoids and co-culture systems (e.g., epithelial cells with immune cells), will provide more physiologically relevant insights into its cellular fate and activity. nih.gov A deeper understanding of how sulforaphane rewires central metabolism in cells, for instance by redirecting glucose towards the pentose (B10789219) phosphate (B84403) pathway, will also be a critical area of exploration. uea.ac.uk

MetaboliteCell LineObserved Cellular EffectMolecular MechanismReference
GlucoraphaninCaco-2 (Intestinal)Inactive in inhibiting chemokine release.Considered a stable precursor with little direct anti-inflammatory activity in this model. Modulated NF-κB and Nrf-2 activity. nih.gov
SulforaphaneHT29 (Colon Cancer)Induction of apoptosis and cell cycle arrest.Increased Bax protein expression, release of cytochrome c, cleavage of PARP. Effect was p53-independent. aacrjournals.org
SulforaphaneSKM-1 (Leukemia)Induction of G2/M cell cycle arrest.Reduced accumulation of cells in the G0/G1 phase. mdpi.com
SulforaphaneMIA PaCa-2, PANC-1 (Pancreatic Cancer)Inhibition of cell viability and colony formation; induction of apoptosis.Triggered apoptosis via activation of caspase-3 and cleavage of PARP; altered mitochondrial membrane potential. frontiersin.org
SulforaphaneU87MG, U373MG (Glioblastoma)Dose-dependent induction of apoptosis.Activation of caspase-3 via the intrinsic apoptosis pathway (cytochrome c release). mdpi.com
SulforaphaneSW620 (Colon Cancer)Inhibition of proliferation; induction of apoptosis.Associated with DNA damage and transient activation of caspase-3. scispace.com

Q & A

Basic: What purification methods are effective for isolating glucoraphanin potassium salt from natural sources while minimizing co-contamination with glucoiberin?

Glucoraphanin potassium salt can be purified from broccoli seeds using a sinapine-glucoraphanin salt extraction method. This involves isolating the salt via ion-exchange chromatography, followed by characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity. The method selectively separates glucoraphanin from glucoiberin by leveraging differences in solubility and ionic interactions under controlled pH conditions .

Basic: What analytical techniques are recommended for quantifying glucoraphanin potassium salt in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection at 233 nm is the standard method. A reverse-phase C18 column (e.g., Xselect CSH C18) is used with a mobile phase comprising 30% methanol and 70% ammonium acetate buffer (30 mM, pH 5.0) at a flow rate of 1 mL/min. Calibration curves are prepared using glucoraphanin potassium salt standards (0–1,000 µg/mL) for accurate quantification .

Basic: How can the molecular structure of glucoraphanin potassium salt be confirmed in purified samples?

Structural confirmation requires a combination of:

  • NMR spectroscopy : To resolve the β-D-glucopyranose backbone and sulfinylbutyl side chain.
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (expected [M+H]⁺: m/z 438.5).
  • 2D heteronuclear single quantum coherence (HSQC) : To correlate <sup>13</sup>C and <sup>1</sup>H signals, distinguishing glucoraphanin from isomers like glucoiberin .

Advanced: How do environmental factors such as light exposure and inorganic ions regulate glucoraphanin biosynthesis in Brassica species?

  • Light : Blue and red-blue LED light induces expression of aliphatic glucosinolate biosynthetic genes (CYP79F1, CYP83A1, UGT74B1), increasing glucoraphanin accumulation by 2–3 fold .
  • Calcium ions : Inhibit myrosinase (MYR) activity, reducing hydrolysis and stabilizing glucoraphanin in seeds.
  • Selenium ions : Upregulate sulfate transporter genes (SULTR) and cytochrome P450 enzymes, enhancing sulfur assimilation and glucosinolate production .

Advanced: What genetic strategies are effective for enriching glucoraphanin content in Brassica rapa?

Marker-assisted backcrossing can replace functional BrAOP2 alleles (which catalyze glucoraphanin conversion to gluconapin) with non-functional variants. Advanced progenies carrying non-functional BrAOP2 loci show a 40–60% increase in glucoraphanin content compared to wild-type plants. Screening involves genotyping for BrAOP2 mutations and validating glucosinolate profiles via HPLC .

Advanced: How can bioactivated glucoraphanin potassium salt be used to study neuroprotection in experimental autoimmune encephalomyelitis (EAE) models?

  • Bioactivation : Hydrolyze glucoraphanin with myrosinase (10 U/mg, pH 6.5, 37°C) to release sulforaphane.
  • EAE model : Induce disease in mice using myelin oligodendroglial glycoprotein peptide. Administer bioactivated compound (50 mg/kg/day, oral) and measure:
    • NF-κB translocation (via immunohistochemistry).
    • Pro-inflammatory cytokines (IL-6, TNF-α) using ELISA.
    • Apoptosis markers (caspase-3 activity) .

Advanced: What methodological challenges arise when translating preclinical glucoraphanin studies to human clinical trials?

  • Bioavailability : Human gut microbiota variability affects myrosinase activity, requiring co-administration of synthetic myrosinase or standardized broccoli sprout extracts.
  • Biomarker selection : In trials, serum alanine aminotransferase (ALT) and glutathione-S-transferase (GST) levels are monitored to assess liver function and detoxification efficacy. A randomized, double-blind trial design (e.g., 24-week intervention with 30 µmol/day glucoraphanin) is critical for minimizing bias .

Advanced: How can metabolomics resolve unknown glucoraphanin-derived metabolites in plant extracts?

  • LC-MS/MS : Use precursor ion scanning (m/z 437.5 → 259.1) to identify sulfinylbutyl-containing metabolites.
  • MS/MS spectral matching : Compare fragmentation patterns against reference libraries (e.g., MassBank).
  • Isotopic labeling : Track <sup>13</sup>C incorporation into glucoraphanin intermediates to elucidate biosynthetic pathways .

Advanced: What experimental parameters influence the hydrolysis efficiency of glucoraphanin potassium salt to sulforaphane in vitro?

  • pH : Optimal activity of myrosinase occurs at pH 6.5–7.0.
  • Temperature : Hydrolysis efficiency peaks at 37°C (90% conversion in 2 hours).
  • Co-factors : Ascorbic acid (0.5 mM) stabilizes myrosinase and prevents oxidative degradation of sulforaphane .

Advanced: How do contradictory data on glucoraphanin’s antioxidant vs. pro-oxidant effects inform experimental design?

  • Dose dependency : Low doses (≤10 µM) activate Nrf2-mediated antioxidant pathways, while high doses (>50 µM) induce ROS via thioredoxin inhibition.
  • Cell type specificity : Use primary hepatocytes for liver-related studies instead of cancer cell lines (e.g., HepG2) to avoid aberrant redox signaling.
  • Controls : Include glutathione-depleted models to isolate pro-oxidant effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.